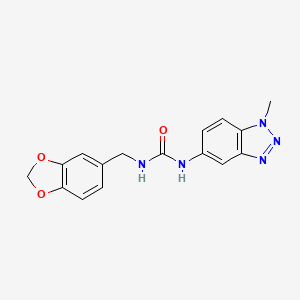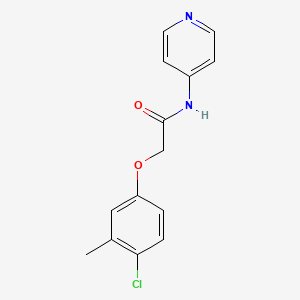![molecular formula C16H16ClNO2 B5821913 N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5821913.png)
N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide, also known as CEC, is a chemical compound that has been widely used in scientific research for its various properties. It is a member of the benzamide family and is commonly used as a ligand in receptor binding studies. In
作用機序
N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide acts as a dopamine D2 receptor antagonist, which means it blocks the activity of dopamine at these receptors. Dopamine is a neurotransmitter that plays a key role in regulating movement, emotion, and motivation. By blocking dopamine activity, N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide can alter the function of the central nervous system and produce various effects.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has been shown to produce various biochemical and physiological effects. It has been reported to decrease locomotor activity in animals, suggesting a potential role in the treatment of hyperactivity disorders. N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has also been shown to increase prolactin secretion, which is a hormone that plays a role in lactation and reproductive function.
実験室実験の利点と制限
One advantage of using N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide in lab experiments is its ability to selectively target dopamine D2 receptors, which allows for more specific investigation of the role of these receptors in various neurological disorders. However, N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has a relatively short half-life and may require frequent administration in experiments. Additionally, N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has been reported to have low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide. One area of interest is investigating its potential role in the treatment of hyperactivity disorders such as attention deficit hyperactivity disorder (ADHD). N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide may also have potential as a diagnostic tool for various neurological disorders. Additionally, further investigation into the effects of N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide on other neurotransmitter systems may provide insight into its potential therapeutic uses.
Conclusion
In conclusion, N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide is a chemical compound that has been widely used in scientific research for its various properties. It is commonly used as a ligand in receptor binding studies and has been shown to produce various biochemical and physiological effects. While N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has its limitations, it has potential for use in various future research directions.
合成法
The synthesis of N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide involves the reaction of 3-chloropropiophenone with 4-methoxybenzoyl chloride in the presence of aluminum chloride. The resulting product is then reduced with sodium borohydride to yield N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide. This method has been widely used and has been reported in various research studies.
科学的研究の応用
N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been used as a ligand in receptor binding studies to investigate the role of various receptors in neurological disorders such as Parkinson's disease, schizophrenia, and depression. N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide has also been used to study the effects of drugs on the central nervous system.
特性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-7-5-13(6-8-15)16(19)18-10-9-12-3-2-4-14(17)11-12/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGWRPBXAWADLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{4-methoxy-3-[(8-quinolinyloxy)methyl]phenyl}ethanone](/img/structure/B5821855.png)


![(3,7-diacetyl-1,3,7-triazabicyclo[3.3.1]non-5-yl)(phenyl)methanone](/img/structure/B5821884.png)



![N-{[benzyl(4-fluorobenzyl)amino]carbonothioyl}glycine](/img/structure/B5821904.png)

![methyl 2-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5821918.png)
![N-[(2-hydroxy-7-methoxy-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5821941.png)